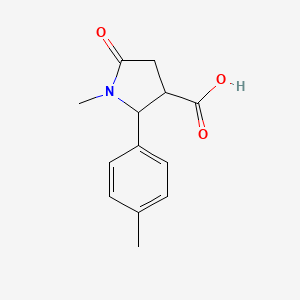
1-Methyl-5-oxo-2-(p-tolyl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-5-oxo-2-(p-tolyl)pyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C13H15NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-5-oxo-2-(p-tolyl)pyrrolidine-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of benzoyl hydroxylamine with 3-bromopyrrolidine . The reaction typically requires specific conditions such as controlled temperature and the presence of a suitable solvent to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: 1-Methyl-5-oxo-2-(p-tolyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-Methyl-5-oxo-2-(p-tolyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Methyl-5-oxo-2-(p-tolyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid: A structurally similar compound with a different substituent on the aromatic ring.
N-Boc-pyrrolidine-3-carboxylic acid: Another derivative of pyrrolidine with a tert-butoxycarbonyl protecting group.
Uniqueness: 1-Methyl-5-oxo-2-(p-tolyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the p-tolyl group, which imparts specific chemical and biological properties
生物活性
1-Methyl-5-oxo-2-(p-tolyl)pyrrolidine-3-carboxylic acid (CAS: 1255780-94-9) is a pyrrolidine derivative noted for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that may influence various biological pathways. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅NO₃ |
| Molecular Weight | 233.26 g/mol |
| IUPAC Name | 1-methyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
| InChI Key | VQOXTWONLMBUSN-UHFFFAOYNA-N |
Enzyme Inhibition
Research indicates that derivatives of 5-oxopyrrolidines, including this compound, exhibit significant inhibitory activity against the BACE-1 enzyme, which is crucial in the development of Alzheimer's disease. These compounds have demonstrated sub-micromolar activity, suggesting their potential as therapeutic agents in neurodegenerative diseases .
Antimicrobial Properties
The compound's structure suggests possible antimicrobial properties. Studies on similar pyrrolidine derivatives have shown varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these compounds range from 3.12 to 12.5 µg/mL, indicating their potential as lead compounds for developing new antibiotics .
The mechanism by which this compound exerts its biological effects involves interactions with specific enzymes or receptors. The presence of the p-tolyl group enhances its binding affinity to target sites, modulating enzyme activity and influencing various biochemical pathways .
Study on BACE-1 Inhibition
A recent study highlighted the synthesis of stereochemically dense 5-oxopyrrolidines, including the compound , which were tested for BACE-1 inhibition. The results showed that these compounds could effectively inhibit BACE-1, providing a promising avenue for Alzheimer's treatment .
Antimicrobial Activity Evaluation
In a comparative study involving various pyrrolidine derivatives, this compound was evaluated for its antibacterial activity. The findings indicated that compounds with similar structures exhibited MIC values ranging from 7.8 to 62.5 µg/mL against various bacterial strains, suggesting that modifications to the pyrrolidine framework can significantly influence biological efficacy .
Summary of Biological Activities
特性
IUPAC Name |
1-methyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-3-5-9(6-4-8)12-10(13(16)17)7-11(15)14(12)2/h3-6,10,12H,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOXTWONLMBUSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(CC(=O)N2C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














